- Reductive acetylation of carbonyl compounds to acetates with pyridine zinc borohydride, Bulletin of the Korean Chemical Society, 2008, 29(1), 76-80

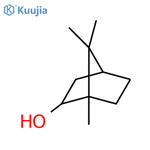

Cas no 92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate)

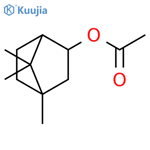

![Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate structure](https://ja.kuujia.com/scimg/cas/92618-89-8x500.png)

92618-89-8 structure

商品名:Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate 化学的及び物理的性質

名前と識別子

-

- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate

- D,L-ISOBORNYL ACETATE

- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate (9CI)

- (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate

- (4,7,7-Trimethyl-3-bicyclo[2.2.1]heptanyl) acetate

- 1,7,7-Trimethylbicyclo[2,2,1]heptan-2-ol acetate

- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate

- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate

- Acetic acid 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester

- NSC 163480

- [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

- exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate

- (+)-Acetic acid bornyl ester

- NSC-759844

- DB-066148

- endo-(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate

- BBL033932

- bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate

- 5655-61-8

- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-,2-acetate,(1S,2R,4S)-

- 2-Camphanol acetate

- Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester

- STK079562

- CS-0313797

- NSC-163480

- 92618-89-8

- CHEMBL1439452

- NCI60_020169

- NSC163480

- MFCD00867808

- DTXSID80859098

- DB-072157

- SCHEMBL117760

- 1,7-Trimethylbicyclo[2.2.1]heptan-2-ol acetate

- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate #

- NS00009276

- Bicyclo[2.2.1]heptan-2-ol,7,7-trimethyl-, acetate, endo-

- AKOS005392232

- NCGC00159354-03

- NCGC00159354-06

- NSC759844

- NSC407158

- BRD-A41385909-001-01-3

- BORNYL ACETATE

- Isobornyl acetate

- VS-12345

- NCGC00159354-02

- Borneol, acetate

- 125-12-2

- endo-bornyl acetate

- AB01563199_01

- NSC-407158

- HMS3264P09

- SR-01000944256-1

- Bornyl acetic ether

- endo-2-Camphanyl ethanoate

- CCG-213841

- L-(-)-Bornyl acetate

- Pharmakon1600-01502510

- endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate

- (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate

- SR-01000944256

-

- MDL: MFCD00077195

- インチ: 1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3

- InChIKey: KGEKLUUHTZCSIP-UHFFFAOYSA-N

- ほほえんだ: O=C(C)OC1C2(C(C(CC2)C1)(C)C)C

計算された属性

- せいみつぶんしりょう: 196.146329876g/mol

- どういたいしつりょう: 196.146329876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- LogP: log Kow = 4.30

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384467-1kg |

1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-yl acetate |

92618-89-8 | 98% | 1kg |

¥756.00 | 2024-04-25 | |

| 1PlusChem | 1P01FP1V-100g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 100g |

$8.00 | 2024-04-20 | |

| 1PlusChem | 1P01FP1V-500g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 500g |

$19.00 | 2024-04-20 | |

| A2B Chem LLC | AY11123-500g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 500g |

$17.00 | 2024-07-18 | |

| A2B Chem LLC | AY11123-25g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 25g |

$4.00 | 2024-05-20 | |

| 1PlusChem | 1P01FP1V-25g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 25g |

$4.00 | 2024-04-20 | |

| A2B Chem LLC | AY11123-100g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 100g |

$7.00 | 2024-07-18 |

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran , Ethyl acetate ; 2 h, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sulfuric acid

リファレンス

- Camphene, Berichte der Deutschen Chemischen Gesellschaft, 1904, 37, 1032-1037

合成方法 3

はんのうじょうけん

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) ; 15 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Samarium trifluoromethanesulfonate: an efficient moisture tolerant acylation catalyst under solvent-free condition, Journal of Carbohydrate Chemistry, 2008, 27(1), 1-9

合成方法 4

はんのうじょうけん

1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Dichloromethane ; 3 - 145 min, rt

リファレンス

- Efficient Acetylation of Alcohols, Phenols, and Amines Catalyzed by Melamine Trisulfonic Acid (MTSA), Synthetic Communications, 2010, 40(7), 1022-1028

合成方法 5

はんのうじょうけん

1.1 Solvents: Chloroform

リファレンス

- 1-Acyl-3-substituted imidazolium salts as highly reactive acylating agents, Chemical & Pharmaceutical Bulletin, 1982, 30(11), 4242-4

合成方法 6

はんのうじょうけん

1.1 Reagents: Sulfuric acid

リファレンス

- Camphene, Justus Liebigs Annalen der Chemie, 1905, 340, 17-63

合成方法 7

合成方法 8

はんのうじょうけん

1.1 165 - 170 °C; 126 - 127 °C; 1 h, 126 - 127 °C

リファレンス

- Method for producing camphorquinone from byproduct generated during camphor synthesis process as raw material, China, , ,

合成方法 9

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; overnight, rt

リファレンス

- Carboxyl esterase enantioselective hydrolysis of monoterpenols, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 9.9 s, 5 MPa, 225 °C

リファレンス

- Environmental benign application to organic syntheses using high-pressure, high-temperature water microfluidic system, Hokkaidoritsu Kogyo Shikenjo Hokoku, 2009, 308, 23-31

合成方法 11

はんのうじょうけん

リファレンス

- Study on camphene esterification catalyzed by natural zeolite. (I). Reaction conditions, Linchan Huaxue Yu Gongye, 1990, 10(4), 241-7

合成方法 12

はんのうじょうけん

リファレンス

- Effect of organic base on one-step acylation of camphene, Huaxue Shiji, 2003, 25(1), 33-34

合成方法 13

はんのうじょうけん

1.1 35 min, 80 °C

リファレンス

- Rice husk ash. A new, cheap, efficient, and reusable reagent for the protection of alcohols, phenols, amines, and thiols, Phosphorus, 2014, 189(5), 577-586

合成方法 14

はんのうじょうけん

1.1 1.5 h, 80 °C

リファレンス

- Rice husk: Introduction of a green, cheap and reusable catalyst for the protection of alcohols, phenols, amines and thiols, Comptes Rendus Chimie, 2014, 17(2), 164-170

合成方法 15

はんのうじょうけん

リファレンス

- A facile conversion of halides, alcohols and olefins to esters using iron(III) perchlorate, Synthetic Communications, 1992, 22(7), 1087-94

合成方法 16

はんのうじょうけん

1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Ethyl acetate ; 10 min, reflux

1.2 Reagents: Sodium borohydride ; 3.25 h, reflux

1.2 Reagents: Sodium borohydride ; 3.25 h, reflux

リファレンス

- Reductive acetylation of carbonyl compounds to acetates with NaBH4/Cu(dmg)2 system, Organic Chemistry: An Indian Journal, 2013, 9(6), 244-248

合成方法 17

はんのうじょうけん

1.1 Catalysts: (±)-Camphorsulfonic acid , Graphite ; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

リファレンス

- Solvent-free Acetylation Procedure, Organic Preparations and Procedures International, 2021, 53(6), 590-594

合成方法 18

はんのうじょうけん

リファレンス

- Terpenoid reactions in the presence of synthetic zeolite catalysts. 26. Acylation of (+)-2-pinene, (-)-2(10)-pinene and (+)-1-p-menthene by synthetic zeolite catalysts, Nihon Yukagakkaishi, 1997, 46(5), 583-587

合成方法 19

はんのうじょうけん

1.1 Solvents: Acetic acid , Water ; 9.9 s, 5 MPa, 200 °C

リファレンス

- A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalyst, Angewandte Chemie, 2007, 46(33), 6284-6288

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Raw materials

- DL-Camphene

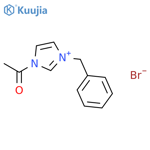

- 1-acetyl-3-benzylimidazolium bromide

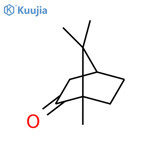

- Camphor

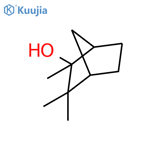

- 1,7,7-trimethylbicyclo2.2.1heptan-2-ol

- Bicyclo[2.2.1]heptan-2-ol,2,3,3-trimethyl-

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Preparation Products

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate 関連文献

-

Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485

92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate) 関連製品

- 76-50-6(Bornyl isovalerate)

- 77-54-3((+)-cedryl acetate)

- 89-48-5((±)-Menthyl Acetate)

- 2623-23-6(Menthyl acetate)

- 76-49-3(Bornyl acetate)

- 125-12-2(isobornyl acetate)

- 7779-73-9(Isobornyl isovalerate)

- 2756-56-1(Isobornyl propanoate)

- 5726-19-2(2-Methylcyclohexyl Acetate)

- 88-41-5(2-Tert-Butylcyclohexyl acetate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬